N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide
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Overview
Description
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure. Xanthenes are known for their fluorescent properties and are widely used in various scientific fields. This particular compound is characterized by the presence of a phenylsulfanyl group and an oxane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction involving a suitable aromatic compound and a xanthene precursor.
Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the xanthene core with a phenylsulfanyl group. This can be achieved using a thiol reagent under basic conditions.
Formation of the Oxane Ring: The oxane ring is introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in imaging studies to track biological processes.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The xanthene core can intercalate into DNA, affecting gene expression. The oxane ring may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound, known for its fluorescent properties.
Phenylsulfanyl Derivatives: Compounds with similar phenylsulfanyl groups, used in various chemical applications.
Oxane Derivatives: Compounds containing oxane rings, known for their stability and solubility.
Uniqueness
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3S/c28-25(24-20-10-4-6-12-22(20)30-23-13-7-5-11-21(23)24)27-18-26(14-16-29-17-15-26)31-19-8-2-1-3-9-19/h1-13,24H,14-18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKCOVWFHQPUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)SC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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